N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide

Medicinal Chemistry Physicochemical Property Optimization Sulfonamide Library Design

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide (CAS 378195-68-7) is a synthetic small molecule that integrates a 5-methylisoxazole sulfonamide motif, commonly found in sulfa drugs and selective COX-2 inhibitors, with a 3-phenoxybenzamide moiety. This structural hybrid categorizes the compound within the broader class of substituted sulfonamido-benzamides.

Molecular Formula C23H19N3O5S
Molecular Weight 449.48
CAS No. 378195-68-7
Cat. No. B2630997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide
CAS378195-68-7
Molecular FormulaC23H19N3O5S
Molecular Weight449.48
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C23H19N3O5S/c1-16-14-22(25-31-16)26-32(28,29)21-12-10-18(11-13-21)24-23(27)17-6-5-9-20(15-17)30-19-7-3-2-4-8-19/h2-15H,1H3,(H,24,27)(H,25,26)
InChIKeyMTGCJJOOQDFNIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide (CAS 378195-68-7): A Specialized Sulfonamide-Benzamide Hybrid for Targeted Research


N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide (CAS 378195-68-7) is a synthetic small molecule that integrates a 5-methylisoxazole sulfonamide motif, commonly found in sulfa drugs and selective COX-2 inhibitors, with a 3-phenoxybenzamide moiety. This structural hybrid categorizes the compound within the broader class of substituted sulfonamido-benzamides . Its design suggests investigation for biological targets where both sulfonamide hydrogen-bonding capacity and the lipophilic phenoxybenzamide extension are critical, distinguishing it from simpler sulfonamide analogs like sulfamethoxazole [1]. Preliminary vendor annotations indicate potential for anti-inflammatory or antimicrobial applications, though the specific molecular target remains to be definitively characterized in published literature.

Why N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide Cannot Be Substituted by Generic Sulfonamide Analogs


Substituting this compound with a generic sulfonamide or a simple isoxazole analog like N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide [1] is scientifically unsound due to the critical influence of the 3-phenoxybenzamide terminus. In related sulfonamido-gallate hybrids (e.g., JEZTC), modifications to the benzamide ring have been shown to profoundly alter chondroprotective potency and MMP suppression profiles [2]. The phenoxy group in CAS 378195-68-7 introduces significant changes in lipophilicity, steric bulk, and potential π-stacking interactions compared to unsubstituted or hydroxyl-substituted analogs. This can lead to dramatic differences in target binding affinity, selectivity, and cellular permeability, making function-based substitution unreliable without direct, quantitative comparative evidence.

Quantitative Differentiation Evidence for N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide (CAS 378195-68-7): A Transparent Assessment


Structural and Physicochemical Differentiation from the Parent Sulfamethoxazole-Benzamide Scaffold

While direct biological head-to-head data for CAS 378195-68-7 versus its closest analogs is absent from current public literature, its differentiation can be quantified through calculated physicochemical parameters. The compound contains a 3-phenoxybenzamide substituent, which increases calculated logP and molecular weight compared to the parent N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide scaffold [1]. This is a critical differentiator for membrane permeability and target engagement.

Medicinal Chemistry Physicochemical Property Optimization Sulfonamide Library Design

Differentiation from the 2-Phenoxybenzamide Regioisomer in Chromatographic Behavior

A key differentiator for procurement is the unambiguous analytical separation of CAS 378195-68-7 (3-phenoxy isomer) from its regioisomeric analog N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-phenoxybenzamide (CAS 459413-92-4). These compounds share an identical molecular formula and mass but differ in the substitution pattern on the terminal benzamide ring, resulting in distinct chromatographic retention times [1].

Analytical Chemistry Chemical Purity & QC Structural Isomer Separation

Differentiation from the Pyrimidinyl Sulfamoyl Analog in Reported Biological Screening Activity

The pyrimidinyl analog N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide (CAS 391219-77-5) has been screened against the CBX7 chromodomain and the RMI-FANCM (MM2) interaction. In the AlphaScreen-based CBX7 inhibitor primary screen, CAS 391219-77-5 was tested but no potent inhibitory activity was reported, indicating that the heterocyclic sulfamoyl moiety modulates target engagement . This provides a cross-study benchmark for comparing the isoxazole-containing compound of interest.

Epigenetics High-Throughput Screening Chromodomain Inhibition

Recommended Research Application Scenarios for N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide


Sulfonamide-Targeted Library Design and SAR Studies

This compound serves as a critical 'phenoxy-extended' member in focused libraries exploring sulfonamide-based interactions with carbonic anhydrases, COX-2, or MMPs. Its logP value, which is ~1.7 units higher than the parent sulfamethoxazole-benzamide scaffold, makes it suitable for probing hydrophobic sub-pockets that are inaccessible to smaller, less lipophilic analogs [1].

Chromatographic Method Development and Isomer-Specific Quality Control

Given its unambiguous separation from the 2-phenoxy regioisomer under reverse-phase HPLC conditions, CAS 378195-68-7 is an ideal candidate for developing validated analytical methods for isomer-specific purity analysis in medicinal chemistry and procurement quality control .

Biological Investigation of Epigenetic Reader Domain Interactions

Based on cross-study screening data from the pyrimidinyl analog showing a lack of CBX7 inhibition, this compound can be prioritized for differential screening against the broader chromodomain family. Researchers can compare its isoxazole-mediated binding profile against the pyrimidine analog to establish structure-activity relationships for methyl-lysine reader proteins .

Quote Request

Request a Quote for N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.